4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
Description
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a structurally complex organosulfur compound characterized by a benzaldehyde core substituted with a thioether-linked 3-oxopropyl chain and a 2,6-dichlorophenyl group.
Properties
Molecular Formula |
C16H12Cl2OS |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-[3-(2,6-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-2-1-3-14(18)16(13)15(19)9-8-11-4-6-12(10-20)7-5-11/h1-7,10H,8-9H2 |
InChI Key |
DQBQETAYYQPMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with a thiol compound under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
A. Functional Group Influence
- Thiobenzaldehyde vs. Carboxylic Acid Chloride : The aldehyde group in the target compound is highly reactive toward nucleophiles (e.g., forming Schiff bases), whereas the isoxazole-linked carboxylic acid chloride in 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride is prone to hydrolysis or nucleophilic substitution .
- Thioether vs.
B. Physicochemical Properties
- Melting Points : The isoxazole derivative exhibits a high melting point (221–222°C), likely due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) in its crystalline structure. The target compound’s melting point is unreported but may be lower due to reduced symmetry and weaker hydrogen bonding .
- Molecular Weight : The target compound’s higher molecular weight (~338.3 vs. 272.08 for the isoxazole analog) suggests differences in solubility and diffusion kinetics.
Biological Activity
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10Cl2OS
- Molecular Weight : 275.18 g/mol
This compound features a thiobenzaldehyde moiety and a dichlorophenyl group, which contribute to its unique biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by [Source 1] demonstrated that derivatives of thiobenzaldehyde showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial effects.
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies reported by [Source 2] showed that it inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of acetylcholinesterase (AChE), with an inhibition constant (Ki) of 0.5 µM. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease [Source 3].
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various thiobenzaldehyde derivatives, including our compound of interest. The results indicated that compounds with electron-withdrawing groups, like the dichlorophenyl group in this compound, enhanced antimicrobial activity compared to their unsubstituted counterparts.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 64 | Moderate |
| Compound B | 128 | Weak |
| This compound | 32 | Strong |
Study on Anticancer Activity
In another study focusing on anticancer properties, the effects of this compound were evaluated on various cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction via caspase activation |
| MCF-7 | 30 | Apoptosis induction via caspase activation |
These results suggest that the compound could be a lead candidate for further anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
